D & C Red no. 27

Overview

Description

D&C Red No. 27 is a drug and cosmetic synthetic dye . The FDA lists it as a safe additive for drugs and cosmetics as per FDA standards . In cosmetics, it can be used externally and in general cosmetics, including lipsticks and in cosmetics close to the eye .

Synthesis Analysis

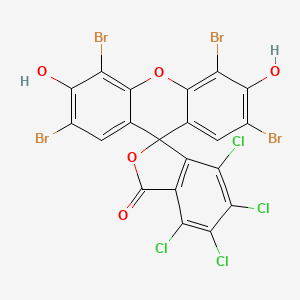

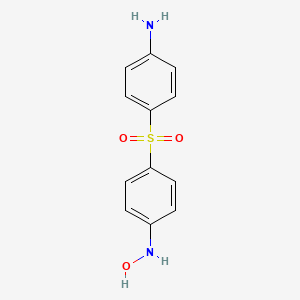

The color additive D&C Red No. 27 is manufactured by brominating 4,5,6,7-tetrachlorofluorescein with elemental bromine . The 4,5,6,7-tetrachlorofluorescein is manufactured by the acid condensation of resorcinol and tetrachlorophthalic acid or its anhydride .

Molecular Structure Analysis

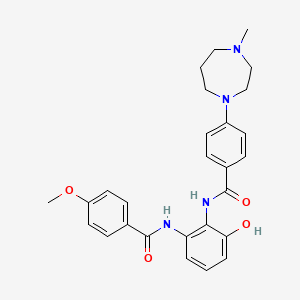

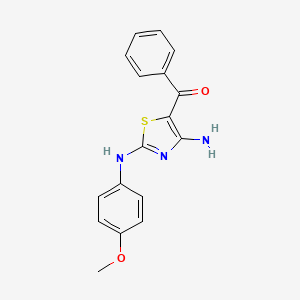

The chemical formula of D&C Red No. 27 is C20H4Br4Cl4O5 . Its exact mass is 779.55 and its molecular weight is 785.660 .

Chemical Reactions Analysis

D&C Red No. 28, which is similar to D&C Red No. 27, is known to be an extremely efficient photodynamic sensitizer whose photo-excitation results in the formation of free radicals and singlet oxygen . These highly reactive species attack cellular components such as lipids, proteins, and nucleic acids .

Scientific Research Applications

Risk Assessment and Toxicology

- The Color Additive Scientific Review Panel conducted carcinogenic risk assessments for various colors including D&C Red No. 27, relying on animal data due to a lack of human data. The assessments determined acceptable usages of these colors, highlighting the need for more comprehensive human health assessments (Hart et al., 1986).

Pharmacokinetics in Animal Models

- Studies on male F-344 rats have been conducted to determine the oral bioavailability and pharmacokinetic parameters of D&C Red No. 28, a color additive similar to D&C Red No. 27. These studies revealed significant insights into the systemic absorption, elimination pathways, and bioavailability of these types of color additives (Sweet et al., 2004).

Dermal Absorption and Metabolism

- Investigations into the dermal absorption and metabolism of D&C red no. 17, a compound similar to D&C Red No. 27, in human and porcine skin have provided valuable information. These studies help in understanding the potential risks and safety profiles of such additives when used in topical applications (Yourick et al., 2008).

Impurities and Chemical Analysis

- Research has focused on the identification and analysis of subsidiary colors and impurities in color additives like D&C Red No. 34, which is structurally and functionally related to D&C Red No. 27. This type of analysis is critical for ensuring the safety and compliance of these additives with regulatory standards (Belai et al., 2012).

Carcinogenicity and Mutagenicity Studies

- Studies on the carcinogenic potential of various dyes, including those structurally similar to D&C Red No. 27, have been conducted in animal models. These studies are crucial for understanding the potential health risks associated with long-term exposure to these color additives (Kupradinun et al., 2002).

Genetic Toxicology

- Investigations into the mutagenicity of FD&C Red No.3, a dye related to D&C Red No. 27, have been carried out. Such studies help in assessing the genotoxic potential of color additives and their impact on genetic material (Lin & Brusick, 1986).

Teratogenic Studies

- Research has been conducted to determine the teratogenic potential of various dyes, including FD&C Red No. 3, when administered to pregnant animals. These studies contribute to understanding the developmental and reproductive safety of color additives used in various products (Collins et al., 1993).

Azo Dye Reduction and Mutagenicity

- Studies on the activation of azo dyes, such as D & C Red No. 9, through caecal reduction demonstrate their potential mutagenicity. This research helps in understanding the biological transformations of azo dyes and their implications for human health (Dillon et al., 1994).

Carcinogenicity in Rodent Models

- Carcinogenesis bioassays of dyes like D & C Red No. 9 in rodent models provide crucial data on the potential cancer-causing effects of these substances. This research is key to evaluating the long-term safety of color additives (National Toxicology Program, 1982).

Insecticidal Potential

- D&C Red No. 28, similar to D&C Red No. 27, has been studied for its insecticidal properties. Understanding the effectiveness of these dyes as insecticides can lead to alternative pest control methods (Martin & Schroder, 2001).

Pathological Changes in Animal Models

- Long-term feeding studies on rats with dyes like D & C Red No. 10 provide insights into pathological changes that may occur. Such studies are important for assessing the overall health impact of these additives (Davis & Fitzhugh, 1963).

Mechanism of Action

Target of Action

D & C Red No. 27, also known as Phloxine O, is primarily used as a color additive in various cosmetic products It can interact with various components of the skin and hair where it is applied .

Mode of Action

Phloxine O is a fluorescein-based dye . When subjected to light, it undergoes debromination, a process that results in the formation of free radicals and singlet oxygen . These highly reactive species can interact with cellular components such as lipids, proteins, and nucleic acids . In the presence of light, Phloxine O has been shown to have a bactericidal effect on certain gram-positive strains .

Biochemical Pathways

The free radicals and singlet oxygen it produces can potentially affect various biochemical processes, particularly those involving oxidative stress .

Result of Action

The primary result of Phloxine O’s action is the imparting of color to the products in which it is used. This includes a wide range of cosmetics such as lipsticks, blushers, and others . In terms of biological effects, Phloxine O has been shown to suppress the expression of Thymic Stromal Lymphopoietin (TSLP), a cytokine involved in inflammatory responses in the skin .

Action Environment

The action of Phloxine O can be influenced by various environmental factors. For instance, its bactericidal effect is dependent on the presence of light . Furthermore, its stability and efficacy as a dye can be affected by the pH and other properties of the product in which it is used .

Biochemical Analysis

Biochemical Properties

Phloxine O is derived from fluorescein and differs by the presence of four bromine atoms at positions 2, 4, 5, and 7 of the xanthene ring and four chlorine atoms in the carboxyphenyl ring . It has an absorption maximum around 540 nm and an emission maximum around 564 nm .

Cellular Effects

Phloxine O has been shown to have antimicrobial properties. In the presence of light, it has a bactericidal effect on gram-positive strains, such as Bacillus subtilis, Bacillus cereus, and several methicillin-resistant Staphylococcus aureus (MRSA) strains .

Molecular Mechanism

The molecular mechanism of Phloxine O involves oxidative damage. When subjected to light, debromination occurs and free radicals and singlet oxygen are formed . These highly reactive species attack cellular components such as lipids, proteins, and nucleic acids .

Temporal Effects in Laboratory Settings

It is known that at a minimum inhibitory concentration of 25 μM, growth is reduced by 10-fold within 2.5 hours . At concentrations of 50 μM and 100 μM, growth is stopped completely and cell counts decrease by a factor of 10^4 to 10^5 .

Dosage Effects in Animal Models

For humans, the Food and Drug Administration deems Phloxine O to be safe up to a daily dosage of 1.25 mg/kg .

Metabolic Pathways

It is known that Phloxine O ionizes in water to become a negatively charged ion that binds to positively charged cellular components .

Transport and Distribution

It is known that Phloxine O is water-soluble , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water solubility and its interactions with positively charged cellular components , it is plausible that Phloxine O could localize to various subcellular compartments depending on the local environment and the presence of target molecules.

Properties

IUPAC Name |

2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4Br4Cl4O5/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26/h1-2,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIBVBKZZZDFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4Br4Cl4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18472-87-2 (Parent) | |

| Record name | D & C Red no. 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2031089 | |

| Record name | D&C Red 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13473-26-2 | |

| Record name | Red No. 27 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13473-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Red no. 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2031089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 27 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LRS185U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

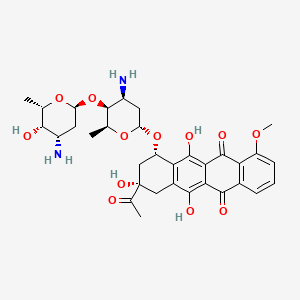

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)